Ctop-NH2

Mu-opioid receptor binding Delta-opioid receptor selectivity Radioligand competition assay

CTOP-NH2 (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, CAS 103429-31-8), commonly referred to as CTOP, is a synthetic cyclic octapeptide belonging to the somatostatin analog class. It was rationally designed as a conformationally constrained ligand to achieve high potency and selectivity for the mu-opioid receptor (MOR).

Molecular Formula C50H67N11O11S2
Molecular Weight 1062.3 g/mol
Cat. No. B10772086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtop-NH2
Molecular FormulaC50H67N11O11S2
Molecular Weight1062.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1
InChIKeyPZWWYAHWHHNCHO-FGHAYEPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTOP-NH2 (CTOP) Procurement Guide: A Conformationally Constrained Cyclic Somatostatin Analog with Documented Mu-Opioid Receptor Selectivity


CTOP-NH2 (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, CAS 103429-31-8), commonly referred to as CTOP, is a synthetic cyclic octapeptide belonging to the somatostatin analog class. It was rationally designed as a conformationally constrained ligand to achieve high potency and selectivity for the mu-opioid receptor (MOR) . In rat brain binding assays, CTOP-NH2 demonstrates sub-nanomolar affinity for the MOR (Ki = 0.96 nM) and exhibits negligible binding to delta-opioid receptors (Ki > 10,000 nM), establishing it as one of the most selective peptide-based mu-opioid antagonists available for research procurement .

Why Generic Mu-Opioid Antagonist Substitution Fails: Quantified Selectivity Gaps and a Divergent Non-Opioid Pharmacophore Differentiate CTOP-NH2 from Naloxone, CTAP, and Other In-Class Candidates


In procurement for opioid receptor research, the assumption that all mu-opioid antagonists are functionally interchangeable is directly contradicted by the quantitative evidence for CTOP-NH2. Unlike the broad-spectrum antagonist naloxone, CTOP-NH2 provides a mu/delta selectivity ratio of approximately 4,000, confirmed by direct radioligand competition assays . Critically, CTOP-NH2 is not merely a higher-affinity variant of its closest structural analog CTAP; electrophysiological recordings in rat locus ceruleus slices reveal that CTOP-NH2 acts as a potent non-opioid receptor agonist (EC50 = 560 nM), whereas CTAP lacks this activity entirely . These two orthogonal differentiation axes—unmatched opioid receptor selectivity and a unique non-opioid pharmacophore—make CTOP-NH2 irreplaceable for experiments where mu-specific blockade must be achieved without confounding delta- or kappa-receptor engagement, or where the compound's secondary non-opioid effects must be explicitly controlled for by using CTAP as a negative comparator.

CTOP-NH2 Quantitative Differentiation Evidence: Head-to-Head Binding, Functional Selectivity, In Vivo Potency, and Non-Opioid Pharmacophore Data Versus Naloxone and CTAP


Mu vs. Delta Opioid Receptor Binding Selectivity: CTOP-NH2 Achieves a 4,000-Fold Preference Over Delta Receptors, Surpassing Naloxone

In direct radioligand competition assays using rat brain membranes, CTOP-NH2 demonstrated an IC50 of 3.5 nM at the mu-opioid receptor and an IC50 delta/IC50 mu ratio of 4,000, indicating exceptional mu-over-delta discrimination . By comparison, naloxone—the most commonly used opioid antagonist in research—exhibits far lower mu/delta selectivity; in parallel assay systems, CTOP has been reported to be approximately 2,000-fold more mu-selective than naloxone when benchmarked against the delta-selective ligand [3H]-[D-Pen2,D-Pen5]enkephalin . This differential means that at concentrations required to fully occupy mu receptors, CTOP-NH2 produces negligible delta-receptor occupancy, whereas naloxone would concurrently block both mu and delta sites, confounding interpretation of receptor-specific pharmacology.

Mu-opioid receptor binding Delta-opioid receptor selectivity Radioligand competition assay Rat brain membrane

CTOP-NH2 vs. CTAP Head-to-Head: Only CTOP-NH2 Exhibits a Non-Opioid Receptor-Mediated K+ Conductance Increase in Rat Locus Ceruleus Neurons

In a direct, paired electrophysiological comparison using intracellular recordings from superfused rat locus ceruleus brain slices, CTOP-NH2 produced a concentration-dependent increase in K+ conductance with an EC50 of 560 nM, and a maximal conductance increase at 10 µM that matched the effect of saturating concentrations of mu-opioid agonists (Met-enkephalin 10 µM, D-Ala-Met-enkephalin-glyol 1 µM) and the alpha2-adrenoceptor agonist UK14304 (3 µM) . This K+ current was not blocked by naloxone (1 µM), confirming its non-opioid receptor origin. In striking contrast, CTAP—the closest structural analog of CTOP-NH2 differing by a single Orn→Arg substitution at position 5—produced no detectable K+ current at concentrations up to 10 µM. CTAP instead functioned exclusively as a pure, competitive mu-opioid antagonist (equilibrium dissociation constant = 4 nM by Schild analysis). These data establish that the two compounds are pharmacologically non-equivalent and that CTOP-NH2 possesses a functionally significant non-opioid pharmacophore absent in CTAP.

Non-opioid receptor agonism Locus ceruleus electrophysiology K+ conductance Somatostatin receptor-like activity

In Vivo Antagonism of Morphine Analgesia: CTOP-NH2 Demonstrates 10- to 400-Fold Greater Molar Potency Than Naloxone in Mouse Models

In a controlled in vivo study using mice, intracerebroventricular (i.c.v.) administration of CTOP-NH2 dose-dependently antagonized morphine-induced analgesia in the heat-irradiant tail-flick assay. On a molar basis, CTOP-NH2 was significantly more effective than naloxone at inhibiting acute morphine analgesia . In a morphine chronic dependence paradigm, CTOP-NH2 administered i.c.v. was 10 to 400 times more potent than naloxone at precipitating withdrawal hypothermia and body weight loss. At doses that produced robust mu-opioid antagonism, CTOP-NH2 administered alone to drug-naive mice caused no antinociception, no changes in body weight, and no alteration in body temperature, confirming its antagonist profile devoid of intrinsic mu-agonist activity in vivo.

In vivo opioid antagonism Morphine analgesia Tail-flick assay Morphine dependence Intracerebroventricular administration

[3H]CTOP-NH2 Radioligand Binding: High-Affinity Mu-Selective Probe with Kd of 1.1 nM and Exquisite Discrimination Against Delta and Kappa Ligands

Tritium-labeled CTOP-NH2 ([3H]CTOP) was characterized as a radioligand for quantitative autoradiography in rat brain tissue sections. Saturation binding studies yielded a Kd of 1.1 nM and a Bmax of 79.1 fmol/mg protein, confirming high-affinity, saturable binding to mu-opioid receptors in situ . Competition experiments demonstrated that mu-opioid agonists and antagonists (e.g., morphine, DAMGO, naloxone, naltrexone) inhibited [3H]CTOP binding with IC50 values in the range of 0.2–2.4 nM. In contrast, the delta-selective agonist DPDPE, the delta antagonist ICI 174,864, and the kappa agonist U 69,593 were extremely weak inhibitors, with IC50 values spanning 234–3,631 nM—a differential of approximately 100- to 1,500-fold. This quantitative binding profile establishes [3H]CTOP-NH2 as a superior tool for selectively labeling mu-opioid receptors in brain tissue, with minimal cross-reactivity at delta or kappa sites that would otherwise compromise spatial resolution in autoradiographic studies.

Quantitative autoradiography [3H]CTOP binding Mu-opioid receptor distribution Radioligand Kd Slide-mounted tissue sections

Somatostatin Receptor Cross-Reactivity: CTOP-NH2 Exhibits Negligible Affinity (IC50 > 24,000 nM) for Somatostatin Receptors, Enabling Clean Mu-Opioid Pharmacology

Given that CTOP-NH2 is derived from the somatostatin peptide scaffold, the potential for residual somatostatin receptor (SSTR) binding is a critical procurement consideration. In rat brain binding assays, CTOP-NH2 displayed very low affinity for somatostatin receptors, with an IC50 greater than 24,000 nM, translating to an IC50 somatostatin/IC50 mu selectivity ratio of 8,750 . This near-complete discrimination between mu-opioid and somatostatin receptors is not uniformly achieved across all somatostatin-derived opioid ligands. For context, many somatostatin analogs retain significant SSTR activity that complicates their use as opioid receptor tools. The quantitative demonstration that CTOP-NH2 requires nearly micromolar concentrations to engage SSTRs—well above the concentrations used for mu-opioid receptor blockade—validates its utility in tissues co-expressing somatostatin and opioid receptors without the need for ancillary SSTR antagonists.

Somatostatin receptor selectivity Crosstalk avoidance Rat brain binding Off-target profiling

In Vivo Gastrointestinal Transit Antagonism: CTOP-NH2 Matches CTAP in Mu Antagonist Potency, with Both Surpassing Naloxone by ~10-Fold

In a parallel in vivo pharmacological characterization using intraspinal administration in mice, both CTOP-NH2 and CTAP demonstrated competitive mu-opioid receptor antagonism in the gastrointestinal transit inhibition test, with no intrinsic agonist activity. The apparent antagonist potency (pA2) for CTOP-NH2 was 11.3, compared to 11.4 for CTAP—values that are statistically indistinguishable and both approximately 10-fold greater than the pA2 of naloxone determined in the same assay system . This evidence confirms that for pure mu-opioid receptor antagonism in the gastrointestinal tract, CTOP-NH2 and CTAP are equipotent, and both are a full order of magnitude more potent than naloxone. The data also provide a benchmark for investigators who require mu blockade in peripheral in vivo models: either peptide achieves the potency advantage over naloxone, but the choice between CTOP-NH2 and CTAP should then be driven by the presence or absence of the non-opioid pharmacophore activity documented in the locus ceruleus (see Evidence Item 2).

Gastrointestinal transit inhibition Intraspinal administration pA2 analysis In vivo mu antagonism

CTOP-NH2 Optimal Research Application Scenarios: Where Evidence-Based Differentiation Drives Procurement Decisions


Functional Selectivity Profiling of Mu-Opioid Receptor Ligands in Tissues Co-Expressing Delta and Kappa Receptors

When screening novel MOR ligands in brain regions or recombinant systems where delta- and kappa-opioid receptors are co-expressed, CTOP-NH2 is the antagonist of choice. Its 4,000-fold mu/delta selectivity ratio and >1,000-fold discrimination against kappa sites ensure that observed antagonism is attributable to mu-receptor blockade alone, eliminating the need for delta- and kappa-selective antagonist cocktails. This contrasts sharply with naloxone, which at commonly used concentrations (1–10 µM) occupies all three opioid receptor subtypes and cannot resolve mu-selective pharmacology.

In Vivo Dissection of Mu- vs. Delta-Opioid Contributions to Morphine Analgesia and Dependence

For rodent studies mapping the receptor subtype basis of morphine-induced analgesia, hypermotility, and physical dependence, CTOP-NH2 provides molar potency that exceeds naloxone by 10- to 400-fold in chronic dependence paradigms . This potency differential permits i.c.v. or intrathecal administration of nanogram-to-microgram quantities that achieve robust MOR blockade while minimizing injection volumes and nonspecific peptide effects. The absence of intrinsic agonist activity in drug-naive animals further ensures that observed behavioral outcomes reflect antagonist action rather than off-target agonism.

Electrophysiological Studies of Non-Opioid Receptor-Mediated K+ Conductance in Locus Ceruleus and Related Brainstem Nuclei

In brain slice electrophysiology experiments targeting noradrenergic locus ceruleus neurons, CTOP-NH2 serves a dual role: at concentrations ≤100 nM, it acts as a selective mu-opioid antagonist capable of partially blocking Met-enkephalin responses, while at concentrations ≥560 nM it activates a non-opioid, naloxone-insensitive K+ conductance with an EC50 of 560 nM . No other commercially available mu-opioid antagonist peptide (including CTAP) reproduces this non-opioid agonist property, making CTOP-NH2 uniquely suited for studies investigating crosstalk between opioid and somatostatin-like signaling systems in brainstem nuclei.

Quantitative Autoradiographic Mapping of Mu-Opioid Receptor Distribution Using [3H]CTOP-NH2 or Unlabeled CTOP-NH2 Competition Protocols

For autoradiographic localization of mu-opioid receptors in rodent or primate brain tissue sections, [3H]CTOP-NH2—or unlabeled CTOP-NH2 used as a displacer—provides a Kd of 1.1 nM and mu-specific labeling with delta/kappa ligand IC50 values two to three orders of magnitude higher . This signal-to-noise advantage over [3H]naloxone (which labels mu, delta, and kappa receptors) is quantitatively documented and translates to anatomically unambiguous mu-receptor density maps, particularly in regions such as the caudate-putamen patches, nucleus of the solitary tract, and substantia nigra zona reticulata where co-expression of multiple opioid receptor subtypes is well established.

Quote Request

Request a Quote for Ctop-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.